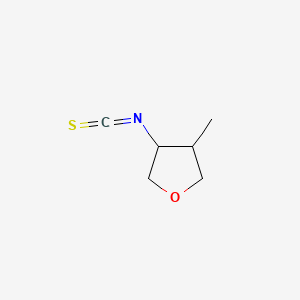

3-Isothiocyanato-4-methyloxolane

Description

3-Isothiocyanato-4-methyloxolane is a heterocyclic organic compound characterized by a tetrahydrofuran (oxolane) ring substituted with a methyl group at the 4-position and an isothiocyanate functional group (-N=C=S) at the 3-position. This structure confers unique reactivity and physicochemical properties, making it valuable in synthetic chemistry and agrochemical research. Its applications include serving as a precursor for thiourea derivatives or as a crosslinking agent in polymer chemistry.

Properties

Molecular Formula |

C6H9NOS |

|---|---|

Molecular Weight |

143.21 g/mol |

IUPAC Name |

3-isothiocyanato-4-methyloxolane |

InChI |

InChI=1S/C6H9NOS/c1-5-2-8-3-6(5)7-4-9/h5-6H,2-3H2,1H3 |

InChI Key |

HRYWVEDSILRZMK-UHFFFAOYSA-N |

Canonical SMILES |

CC1COCC1N=C=S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isothiocyanato-4-methyloxolane can be achieved through several methods. One common approach involves the reaction of primary amines with carbon disulfide (CS2) in the presence of a base to form dithiocarbamate intermediates. These intermediates are then desulfurized using cyanuric acid to yield the desired isothiocyanate . Another method involves the replacement reaction of phenyl isothiocyanate with corresponding amines under mild conditions, using dimethylbenzene as the solvent .

Industrial Production Methods

For industrial production, the method involving the reaction of primary amines with carbon disulfide followed by desulfurization is preferred due to its scalability and cost-effectiveness. This method is suitable for large-scale synthesis and ensures high yields with minimal by-products .

Chemical Reactions Analysis

Types of Reactions

3-Isothiocyanato-4-methyloxolane undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form thioureas and other derivatives.

Cyclization Reactions: It can participate in Michael/cyclization reactions to form complex spirocyclic structures.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.

Major Products

Thioureas: Formed through substitution reactions with amines.

Spirocyclic Compounds: Formed through cyclization reactions with alkylidene pyrazolones.

Scientific Research Applications

3-Isothiocyanato-4-methyloxolane has diverse applications in scientific research:

Mechanism of Action

The biological activity of 3-Isothiocyanato-4-methyloxolane is primarily attributed to its ability to interact with sulfur-centered nucleophiles, such as protein cysteine residues. This interaction leads to the induction of cytoprotective proteins through the Keap1/Nrf2/ARE pathway, inhibition of proinflammatory responses through the NFκB pathway, and induction of cell cycle arrest and apoptosis . These mechanisms contribute to its chemopreventive and therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The chemical and functional similarities of 3-Isothiocyanato-4-methyloxolane to other isothiocyanate-containing compounds allow for comparative analysis. Below, we focus on Methyl Isothiocyanate (MITC) , a structurally simpler analogue, due to its well-documented properties and relevance to safety and reactivity.

Key Differences in Reactivity and Stability

Research Findings

- Thermal Stability : MITC decomposes exothermically above 40°C, releasing toxic gases (e.g., hydrogen cyanide) . The oxolane ring in this compound may enhance thermal stability due to ring strain reduction, though experimental data is lacking.

- Toxicity: MITC is a potent respiratory irritant and carcinogen .

- Synthetic Utility : MITC is widely used as a soil fumigant, whereas this compound’s applications are more niche, focusing on specialized organic synthesis.

Critical Analysis of Data Gaps

While MITC’s hazards and reactivity are well-established , empirical data on this compound is sparse. Key unknowns include:

- Kinetics of Hydrolysis : The oxolane ring may slow hydrolysis compared to MITC, altering environmental persistence.

- Toxicological Profile : Structural modifications could mitigate or exacerbate toxicity, necessitating dedicated studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.